[(6-Cyanohexyl)amino](oxo)acetic acid
Description
(6-Cyanohexyl)aminoacetic acid is a synthetic organic compound belonging to the class of oxo carboxylic acids, characterized by a carboxy group (-COOH) and a ketonic group (C=O) in the same molecule . Its structure consists of:
- Oxoacetic acid backbone: The core structure includes a ketone (C=O) adjacent to the carboxylic acid group.
- 6-Cyanohexylamino substituent: A six-carbon alkyl chain terminating in a cyano (-CN) group, linked via an amino (-NH-) group to the oxoacetic acid moiety.
This compound’s unique combination of hydrophilic (carboxylic acid) and hydrophobic (cyanohexyl) segments may influence its solubility, reactivity, and biological interactions.
Properties
CAS No. |
62578-26-1 |
|---|---|
Molecular Formula |
C9H14N2O3 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
2-(6-cyanohexylamino)-2-oxoacetic acid |
InChI |
InChI=1S/C9H14N2O3/c10-6-4-2-1-3-5-7-11-8(12)9(13)14/h1-5,7H2,(H,11,12)(H,13,14) |
InChI Key |
OWRNUAFFRLRVMO-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCNC(=O)C(=O)O)CCC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Cyanohexyl)aminoacetic acid can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This process typically involves the reaction of substituted amines with alkyl cyanoacetates under various conditions. For example, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at elevated temperatures, followed by cooling to room temperature .
Industrial Production Methods
Industrial production of (6-Cyanohexyl)aminoacetic acid may involve large-scale synthesis using similar methods as described above but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent product quality and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(6-Cyanohexyl)aminoacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amino group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce primary amines. Substitution reactions can result in various substituted derivatives of (6-Cyanohexyl)aminoacetic acid.
Scientific Research Applications
(6-Cyanohexyl)aminoacetic acid has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of heterocyclic compounds and other complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (6-Cyanohexyl)aminoacetic acid involves its interaction with molecular targets such as enzymes and receptors. The cyano group can act as an electrophile, while the amino group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares (6-Cyanohexyl)aminoacetic acid with structurally related oxo carboxylic acids:
| Compound Name | Substituent | Molecular Weight | Key Properties | Biological/Functional Relevance | Reference |
|---|---|---|---|---|---|
| (6-Cyanohexyl)aminoacetic acid | 6-Cyanohexylamino | ~213.23 g/mol* | High hydrophobicity (cyano group); moderate acidity (pKa ~3-4 for -COOH) | Potential enzyme inhibition (inferred from analogs) | N/A |
| (4-Hydroxyphenyl)aminoacetic acid | 4-Hydroxyphenylamino | 195.17 g/mol | Polar (hydroxyl group); strong H-bonding capacity | Studied via MP2 quantum calculations for reactivity | |
| (Ethylamino)(oxo)acetic acid | Ethylamino | 131.13 g/mol | Low molecular weight; high solubility | 10× selective LDHC4 inhibitor (anticancer target) | |
| 2,5-Bis(benzyloxy)phenylacetic acid | 2,5-Bis(benzyloxy)phenyl | 362.38 g/mol | Bulky aromatic substituent; lipophilic | Synthetic intermediate (81% yield reported) | |
| 6-Acetamido-2-oxohexanoic acid | 6-Acetamido | 187.20 g/mol | Amide functionality; moderate polarity | Metabolic intermediate (CAS 59403-50-8) |
*Calculated based on formula C₉H₁₃N₂O₃.
Key Comparative Insights:
Electronic Effects: The cyano group in (6-Cyanohexyl)aminoacetic acid is strongly electron-withdrawing, which may enhance the acidity of the carboxylic acid group compared to ethylamino or hydroxyphenyl analogs . Hydroxyphenyl derivatives exhibit intramolecular charge transfer due to resonance between the hydroxyl and oxo groups, as shown by natural bond orbital (NBO) analysis .
Solubility and Bioavailability: The ethylamino analog has higher aqueous solubility, making it suitable for biological applications .
Biological Activity: (Ethylamino)(oxo)acetic acid shows selective inhibition of LDHC4, a lactate dehydrogenase isoform implicated in cancer . Benzyloxy-substituted analogs are often used as intermediates in drug synthesis due to their stability and ease of functionalization .
Synthetic Accessibility: Coumarin-linked oxoacetic acids (e.g., 2-(2-oxo-2H-chromen-4-yl)acetic acids) are synthesized via Pechmann condensation, suggesting possible routes for (6-Cyanohexyl)aminoacetic acid synthesis . Yields for phenyl-substituted analogs exceed 80%, indicating feasibility for scaling production .
Theoretical and Experimental Considerations
- Computational Studies: MP2/6-31G(d) methods predict equilibrium geometries and vibrational wavenumbers for oxoacetic acids, revealing that substituents like cyanohexyl may alter harmonic vibrational modes (e.g., C=O stretch at ~1700 cm⁻¹) .
- Spectroscopy: FT-IR and FT-Raman data for (4-Hydroxyphenyl)aminoacetic acid show distinct N-H and O-H stretches (3300–3500 cm⁻¹), which would differ in the cyanohexyl analog due to the absence of hydroxyl groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
